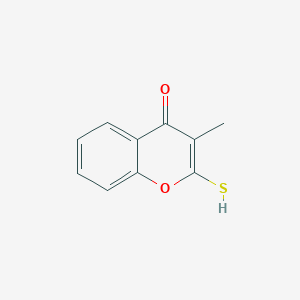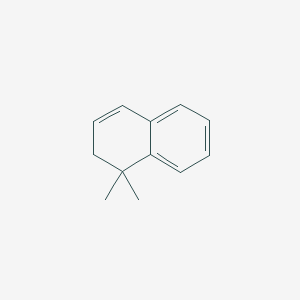
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is a chemical compound that features a piperazine ring, a hydroxy group, and an oxalate salt. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid typically involves the reaction of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
Scientific Research Applications
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of psychiatric disorders due to its piperazine moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(substituted)-piperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor properties.
Uniqueness
(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is unique due to its specific combination of a hydroxy group and a piperazine ring, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C9H16N2O6 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2S)-2-hydroxy-1-piperazin-1-ylpropan-1-one;oxalic acid |
InChI |
InChI=1S/C7H14N2O2.C2H2O4/c1-6(10)7(11)9-4-2-8-3-5-9;3-1(4)2(5)6/h6,8,10H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1 |
InChI Key |
ULIIMCIIMPWCFV-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8292284.png)



![3-Methyl-3,7,8,9-tetrahydro-pyrano[3,2-e]indole-1-carboxaldehyde](/img/structure/B8292309.png)





